molecular formula C9H10ClNO4 B15248406 4-(Amino(carboxy)methyl)benzoicacidhydrochloride

4-(Amino(carboxy)methyl)benzoicacidhydrochloride

Cat. No.: B15248406
M. Wt: 231.63 g/mol
InChI Key: CXRMZVRXERFVAG-UHFFFAOYSA-N
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Description

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a carboxylic acid group, and a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-4-(Amino(carboxy)methyl)benzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of hydrochloric acid to convert the free acid form into its hydrochloride salt. This process may require controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(Amino(carboxy)methyl)benzoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-(Amino(carboxy)methyl)benzoic acid: The free acid form without the hydrochloride salt, which has different solubility and reactivity.

    4-(Amino(carboxy)methyl)benzoic acid methyl ester: A derivative with a methyl ester group instead of the carboxylic acid, affecting its reactivity and applications.

Uniqueness

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various scientific fields.

Properties

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

4-[amino(carboxy)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H

InChI Key

CXRMZVRXERFVAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O.Cl

Origin of Product

United States

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